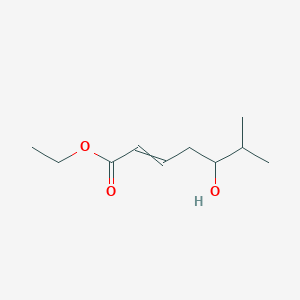
Ethyl 5-hydroxy-6-methylhept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-6-methylhept-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position .
Preparation Methods
The synthesis of ethyl 5-hydroxy-6-methylhept-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 5-hydroxy-6-methylhept-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-hydroxy-6-methylhept-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The α,β-unsaturated ester can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-hydroxy-6-methylhept-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural properties make it a useful intermediate in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-6-methylhept-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is crucial for its role in organic synthesis and its potential biological activity .
Comparison with Similar Compounds
Ethyl 5-hydroxy-6-methylhept-2-enoate can be compared with other similar compounds such as:
Ethyl 3-oxobutanoate:
Ethyl 2-hydroxy-4-methylpent-2-enoate: This compound has a similar ester group but differs in the position and number of substituents on the carbon chain.
Ethyl 5-methylhept-2-en-4-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
Properties
CAS No. |
919296-47-2 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 5-hydroxy-6-methylhept-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h5,7-9,11H,4,6H2,1-3H3 |
InChI Key |
KBYAFYLETAZNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
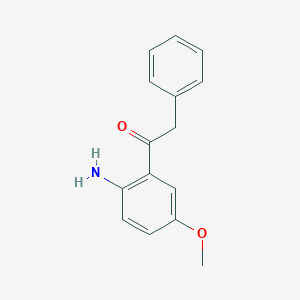
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
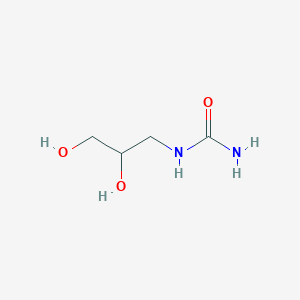
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
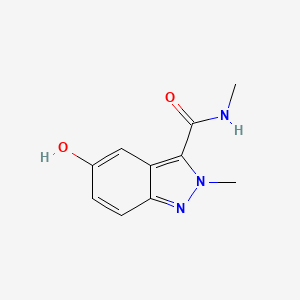
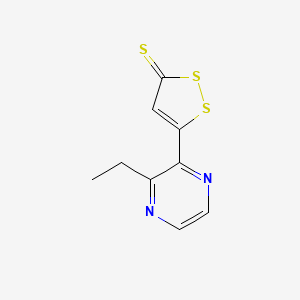
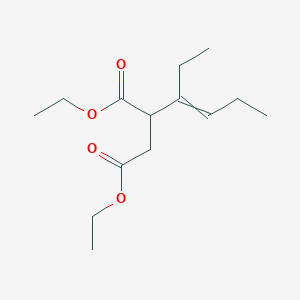
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1S)-1-phenylethyl]-,(5R)-](/img/structure/B12616293.png)
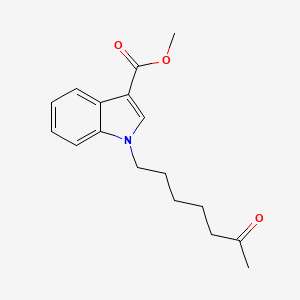
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
